molecular formula C12H9BrO B093515 5-Bromo[1,1'-biphenyl]-2-ol CAS No. 16434-97-2

5-Bromo[1,1'-biphenyl]-2-ol

Cat. No. B093515
CAS RN: 16434-97-2
M. Wt: 249.1 g/mol
InChI Key: AWIYHSVPCXSVRF-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo[1,1'-biphenyl]-2-ol, is a brominated biphenyl with a hydroxyl group, which is a structural motif found in various chemical compounds. These compounds are often used as intermediates in the synthesis of more complex molecules, including natural products, pharmaceuticals, and materials with specific electronic or optical properties.

Synthesis Analysis

The synthesis of related brominated and hydroxylated compounds involves various strategies. For instance, the synthesis of C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene was achieved through cyclocondensation of 5-bromo-2-hydroxybenzaldehyde and 2-methylresorcinol in the presence of concentrated HCl . Another example is the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, which was used as an intermediate in natural product synthesis and characterized using chiroptical spectroscopy . These methods highlight the versatility of brominated phenolic compounds in organic synthesis.

Molecular Structure Analysis

The molecular structures of these compounds are often elucidated using X-ray crystallography. For example, the structure of C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene was determined to crystallize in a triclinic system with a chair conformation . Similarly, the structure of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline was confirmed by X-ray diffraction studies, revealing a chiral center and an envelope conformation of the pyrazoline ring .

Chemical Reactions Analysis

Brominated phenolic compounds can undergo various chemical reactions. For instance, 1-bromo-3-buten-2-one was investigated as a building block in organic synthesis, showing potential in forming 5-membered-aza-heterocycles and carbocycles . The reactivity of these compounds can be influenced by the presence of the bromine atom, which can participate in electrophilic aromatic substitution reactions or act as a leaving group in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenolic compounds are influenced by their molecular structure. The presence of the bromine atom adds significant mass and can affect the compound's density and boiling point. The hydroxyl group contributes to the compound's solubility in polar solvents and can participate in hydrogen bonding, which can influence the compound's melting point and its behavior in the solid state, as seen in the crystal structures of various related compounds .

Scientific Research Applications

  • Synthesis and Reactions of Biphenyl Derivatives

    • Field : Organic Chemistry .
    • Application Summary : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
    • Methods : This review investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
    • Results : The review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology .
    • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Synthesis of Trispirocyclic Hydrocarbon

    • Field : Organic Chemistry .
    • Application Summary : “5-Bromo[1,1’-biphenyl]-2-ol” can react with norborn-2-ene to get 5-phenyl-1,2,3,4,4a,8b-hexahydro-1,4-methanobiphenylene, in the synthesis of a novel trispirocyclic hydrocarbon .
    • Methods : The reaction involves Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane .
    • Results : The reaction yields 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl in 81% yield .
  • Synthesis of Pyrazolines and Related Derivatives

    • Field : Organic Chemistry .
    • Application Summary : Biphenyl derivatives can be used in the synthesis of other pyrazolines and related derivatives .
    • Methods : The specific methods of synthesis are not mentioned in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Synthesis of Spirooxindole Derivatives and Indenoindole Derivatives

    • Field : Organic Chemistry and Material Science .
    • Application Summary : Biphenyl derivatives are used as a reagent in the synthesis of spirooxindole derivatives for use as AMPK activators. They are also used in the preparation of indenoindole derivatives as organic electroluminescent device materials .
    • Methods : The specific methods of synthesis are not mentioned in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Selective Ortho-Bromination of Phenolic Building Blocks
    • Field : Organic Chemistry .
    • Application Summary : The mono ortho-bromination of phenolic building blocks by NBS has been achieved in short reaction times (15–20 min) using ACS-grade methanol as a solvent . The reactions can be conducted on phenol, naphthol and biphenol substrates, giving yields of >86% on gram scale .
    • Methods : Excellent selectivity for the desired mono ortho-brominated products is achieved in the presence of 10 mol % para-TsOH .
    • Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

While specific safety data for “5-Bromo[1,1’-biphenyl]-2-ol” is not available in the sources I found, similar compounds such as bromophenols are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIYHSVPCXSVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167746
Record name 5-Bromo(1,1'-biphenyl)-2-ol
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Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo[1,1'-biphenyl]-2-ol

CAS RN

16434-97-2
Record name 5-Bromo-2-biphenylol
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Record name 5-Bromo(1,1'-biphenyl)-2-ol
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Record name 5-Bromo(1,1'-biphenyl)-2-ol
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Record name 5-bromo[1,1'-biphenyl]-2-ol
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Record name 5-BROMO(1,1'-BIPHENYL)-2-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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